3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate
Description
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a dendritic ester derivative featuring a central benzoate core substituted with three octadecyloxy (C18) chains and a formyl-hydroxyphenyl moiety. This compound belongs to the Percec-type monodendron family, characterized by their branched, tree-like structures that enhance solubility and self-assembly properties in polymers and liquid crystals . The long alkyl chains (C18) impart significant hydrophobicity and thermal stability, while the formyl group offers reactivity for further functionalization, such as in Schiff base formation or crosslinking reactions . Its synthesis likely follows methods analogous to related tris(alkoxy)benzoates, involving esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under coupling agents like DCC/DMAP .
Properties
CAS No. |
648907-75-9 |
|---|---|
Molecular Formula |
C68H118O7 |
Molecular Weight |
1047.7 g/mol |
IUPAC Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-trioctadecoxybenzoate |
InChI |
InChI=1S/C68H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-72-65-58-61(68(71)75-63-52-53-64(70)62(57-63)60-69)59-66(73-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67(65)74-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57-60,70H,4-51,54-56H2,1-3H3 |
InChI Key |
FCFZAIOCOGWQOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The octadecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
3,4,5-Tris(n-dodecyloxy)benzoate derivatives (e.g., 12G1-AG-Terphenyldiamine) :
- Alkyl chain length: C12 (shorter than C18).
- Reduced hydrophobicity but improved solubility in polar solvents (e.g., THF, dichloromethane).
- Lower thermal stability (TGA decomposition ~300°C vs. >350°C for C18 analogs).
3,4,5-Tris(heptyloxy/nonyloxy/dodecyloxy)benzoates (e.g., compounds 4b, 4c, 4d) : Varying alkyl chains (C7, C9, C12) influence melting points and solubility. Longer chains (e.g., C12 in 4d) increase crystallinity and reduce solubility in acetone or ethanol.
Dendronized polyimides with tris(alkoxy)benzoate side chains :
- Ester linkages stabilized by aromatic spacers (as in the target compound) show superior resistance to nucleophilic attack compared to directly backbone-attached analogs.
Physicochemical Properties
Key Research Findings
- Thermal Stability : Longer alkyl chains (C18) in the target compound enhance thermal resistance, critical for high-temperature applications like LCD alignment layers .
- Synthesis Challenges : The bulky C18 chains may slow reaction kinetics during esterification, requiring optimized catalysts (e.g., DMAP) and excess reagents .
- Application Potential: Unlike shorter-chain analogs (C7–C12), the C18 derivative’s hydrophobicity makes it suitable for hydrophobic coatings or drug delivery systems .
Critical Analysis of Contradictions and Limitations
- Solubility vs. Chain Length : While longer chains (C18) improve thermal stability, they reduce solubility in common solvents compared to C12 analogs, complicating processing .
- Stereoelectronic Effects: highlights that ester stability depends on electronic shielding by aromatic spacers, a feature shared by the target compound.
Biological Activity
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound notable for its unique structural features, including a phenolic component and long-chain alkoxy groups. This compound has garnered interest due to its potential biological activities, which may include anti-cancer, antimicrobial, and anti-inflammatory properties. The following sections will explore its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is , with a molecular weight of approximately 1047.66 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and potential biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Hydroxy groups, formyl group, alkoxy chains |
| Molecular Weight | 1047.66 g/mol |
| Classification | Benzoate ester |
Antimicrobial Activity
Compounds with similar structural motifs have been shown to possess antimicrobial properties. For instance, derivatives of 3-formylchromones have exhibited significant activity against Helicobacter pylori and other pathogens . The presence of long-chain alkoxy groups in 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate may enhance its solubility in biological membranes, potentially increasing its effectiveness as an antimicrobial agent.
Anti-inflammatory Potential
While direct studies on the anti-inflammatory effects of this specific compound are scarce, many phenolic compounds are known for their anti-inflammatory properties. The hydroxyl groups in the structure could contribute to scavenging free radicals and modulating inflammatory pathways.
Case Studies and Research Findings
- Cytotoxicity Studies : Investigations into the cytotoxicity of structurally related compounds showed that certain derivatives selectively inhibited the growth of cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
- Antimicrobial Testing : In studies focusing on related compounds, significant antimicrobial activity was observed against various bacterial strains. These findings suggest that the structural characteristics of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate could translate into similar antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
